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Compound of Interest

Compound Name: Indinavir

CAS No.: 180683-37-8

Cat. No.: B613815

Get Quote

Introduction & Scope
Indinavir (Crixivan®) is a highly potent human immunodeficiency virus type 1 (HIV-1) protease

inhibitor. Due to its narrow therapeutic index and susceptibility to high pharmacokinetic

variability, therapeutic drug monitoring (TDM) via LC-MS/MS has become a clinical standard for

optimizing patient dosing[1]. Accurate quantification of Indinavir in complex biological matrices

(like plasma) requires a stable isotopically labeled internal standard (SIL-IS) to correct for

matrix effects, ionization suppression, and extraction losses[2].

This application note details the convergent synthetic pathways for both the active

pharmaceutical ingredient (API) Indinavir and its deuterated analog, Indinavir-d6, providing

researchers with field-proven methodologies and mechanistic insights.

Retrosynthetic Strategy & Mechanistic Rationale
Indinavir’s molecular architecture is specifically designed to mimic the transition state of the

phenylalanine-proline peptide bond cleaved by the HIV-1 protease enzyme. The synthesis is

highly convergent, relying on the assembly of three primary building blocks:
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The Chiral Epoxide (Isostere Core): Derived from (-)-cis-1-aminoindan-2-ol, this fragment

provides the critical hydroxyl group that interacts with the catalytic aspartate residues of the

protease[3].

The Chiral Piperazine: Acts as a rigid scaffold to orient the binding moieties perfectly into the

protease’s S1 and S2 pockets[4].

The 3-Picolyl Group: Enhances aqueous solubility and provides additional binding

interactions. For the internal standard, this is the optimal site for deuterium incorporation

(using 3-picolyl-d6 chloride) because it is metabolically stable and avoids deuterium-

hydrogen back-exchange during LC-MS/MS analysis[2].

Indinavir / Indinavir-d6

(S)-Piperazine Derivative

 Step 1: Coupling

Aminoindanol Epoxide 3-Picolyl Chloride
(Standard or -d6)

 Step 2: Alkylation

Click to download full resolution via product page

Convergent retrosynthetic assembly of Indinavir and Indinavir-d6.
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Experimental Protocols: Synthesis of Indinavir
Expertise & Experience Note: The coupling of the epoxide and piperazine fragments is highly

stereospecific. The epoxide ring opening occurs regioselectively at the less sterically hindered

terminal carbon, driven by the nucleophilicity of the secondary amine on the piperazine ring.

Protocol A: Synthesis of the Chiral Piperazine
Fragment[4]

Amidation: React pyrazine-2-carboxylic acid with tert-butylamine using EDC/HOBt coupling

reagents in DMF to yield N-tert-butylpyrazine-2-carboxamide.

Hydrogenation: Subject the intermediate to catalytic asymmetric hydrogenation using[(R)-

BINAP(COD)Rh]TfO in methanol under H2 pressure to reduce the pyrazine ring to a

piperazine. Causality: Using a chiral rhodium catalyst directly establishes the (S)-

stereocenter in >99% ee, bypassing the need for wasteful downstream chiral resolution.

Protection: Protect the primary amine functionality sequentially with Boc and Cbz groups,

followed by selective deprotection to yield the mono-protected (S)-piperazine-2-tert-

butylcarboxamide[3].

Protocol B: Synthesis of the Aminoindanol Epoxide[3]
Allylation: Treat protected (-)-cis-1-aminoindan-2-ol with LiHMDS and allyl bromide at -78°C.

Causality: The ultra-low temperature and bulky strong base ensure stereoselective allylation

(typically 96:4 diastereomeric ratio) by directing the electrophilic attack away from the

sterically hindered indane system.

Epoxidation: Convert the resulting olefin to an iodohydrin using N-chlorosuccinimide (NCS)

and NaI, followed by treatment with sodium methoxide to close the epoxide ring, yielding the

critical epoxide isostere.

Protocol C: Final Assembly (Coupling & Alkylation)[3],[4]
Epoxide Opening: Dissolve the chiral piperazine intermediate and the epoxide fragment in

isopropanol. Heat to reflux (approx. 80°C) for 12 hours.
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Self-Validating Step: Monitor the reaction via TLC or LC-MS; the complete disappearance

of the epoxide mass/spot indicates successful and complete ring opening.

Deprotection: Cool the mixture and add aqueous HCl to concomitantly remove the Boc and

acetonide protecting groups.

N-Alkylation: Neutralize the solution with NaOH. Add 3-picolyl chloride hydrochloride and

triethylamine in DMF. Stir at room temperature until complete. Purify via column

chromatography to yield Indinavir base.

Synthesis of Indinavir-d6 (Stable Isotope Internal
Standard)
For LC-MS/MS bioanalysis, an internal standard must exhibit identical chromatographic

retention times and extraction recoveries to the target analyte while maintaining a sufficient

mass shift (≥ +3 Da) to prevent isotopic interference from the natural heavy isotopes (13C,

15N) of the analyte[2].

Protocol D: Deuterium Incorporation
The synthesis of Indinavir-d6 follows the exact pathway as Protocol C, with one critical

substitution in the final N-alkylation step:

Reagent Substitution: Replace standard 3-picolyl chloride with 3-picolyl-d6 chloride (pyridine

ring-d4, methylene-d2).

Reaction Dynamics:Causality: The kinetic isotope effect (KIE) of the deuterated methylene

group during the SN2 alkylation is negligible. Therefore, reaction times, temperatures, and

yields remain identical to the unlabeled synthesis, requiring no protocol optimization.

Validation: The final Indinavir-d6 product will exhibit a +6 Da mass shift (m/z 614.4 → 620.4

[M+H]+). This +6 shift is optimal, as it completely clears the M+1 to M+3 natural isotopic

envelope of unlabeled Indinavir, ensuring absolute quantitative accuracy in TDM assays[1].

Quantitative Data & Yield Summaries
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The following table summarizes the expected yields and stereochemical purities for the

optimized convergent synthesis based on established literature[3],[4].

Synthetic Step
Substrates /
Reagents

Yield (%)
Enantiomeric
Excess (ee%) / d.r.

Asymmetric

Hydrogenation

Pyrazine amide,[(R)-

BINAP(COD)Rh]TfO
96% >99% ee

Stereoselective

Allylation

Aminoindanol deriv.,

LiHMDS, Allyl-Br
94% 96:4 d.r.

Epoxide Formation
Olefin, NCS/NaI, then

NaOMe
72% 98:2 d.r.

Epoxide Opening

(Coupling)

Epoxide + Piperazine

fragment, iPrOH
85%

N/A (Stereocenters

retained)

Final N-Alkylation

(Indinavir)

Coupled intermediate,

3-Picolyl chloride
71% >99% ee

Final N-Alkylation

(Indinavir-d6)

Coupled intermediate,

3-Picolyl-d6 chloride
69-71% >99% ee
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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